molecular formula C12H13N B2445550 1-(3,4-dimethylphenyl)-1H-pyrrole CAS No. 383137-51-7

1-(3,4-dimethylphenyl)-1H-pyrrole

Cat. No.: B2445550
CAS No.: 383137-51-7
M. Wt: 171.243
InChI Key: VCLKRNGEWADHGI-UHFFFAOYSA-N
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Description

Historical Perspective and Evolution of Pyrrole (B145914) Synthesis Research

The study of pyrrole chemistry dates back to the 19th century, with the initial discovery and isolation of pyrrole from coal tar and bone oil. Early synthetic methods, such as the Hantzsch, Knorr, and Paal-Knorr syntheses, laid the groundwork for accessing this important heterocyclic core. researchgate.netwikipedia.org These classical methods, typically involving the condensation of dicarbonyl compounds with amines or ammonia (B1221849), are still in use today, often with significant modifications to improve efficiency and substrate scope. wikipedia.orgorganic-chemistry.orgyoutube.com

Over the decades, research has evolved from these fundamental discoveries to the development of more sophisticated and versatile synthetic strategies. The advent of modern catalytic systems, including those based on transition metals and Lewis acids, has revolutionized pyrrole synthesis. beilstein-journals.orgnih.govbeilstein-journals.org These newer methods often allow for milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted pyrroles. nih.govarkat-usa.org Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. arkat-usa.org

Significance of N-Substituted Pyrroles in Contemporary Organic Chemistry

N-substituted pyrroles, particularly N-arylpyrroles, are a class of compounds with immense importance in various scientific disciplines. The introduction of a substituent on the nitrogen atom significantly influences the electronic properties and steric environment of the pyrrole ring, allowing for the fine-tuning of its reactivity and biological activity.

In medicinal chemistry, the N-arylpyrrole motif is a privileged scaffold found in numerous therapeutic agents. mdpi.com These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.gov The N-aryl group can engage in crucial interactions with biological targets, enhancing the potency and selectivity of the drug molecule.

Beyond pharmaceuticals, N-substituted pyrroles are integral components in materials science. They serve as monomers for the synthesis of conducting polymers, which have applications in electronics, sensors, and energy storage devices. The nature of the N-substituent can modulate the polymer's conductivity, solubility, and processing characteristics.

Rationalizing the Research Focus on 1-(3,4-Dimethylphenyl)-1H-pyrrole: A Comprehensive Review

The specific focus on this compound stems from the broader interest in N-arylpyrroles and the unique structural features of the 3,4-dimethylphenyl substituent. The presence of two methyl groups on the phenyl ring can influence the compound's properties in several ways. These electron-donating methyl groups can affect the electronic nature of the pyrrole ring, potentially altering its reactivity in subsequent chemical transformations.

The most common and direct methods for the synthesis of this compound involve the condensation of a 1,4-dicarbonyl compound with 3,4-dimethylaniline (B50824). The Paal-Knorr synthesis, for instance, provides a straightforward route by reacting a 1,4-diketone with the corresponding amine, often under acidic conditions. wikipedia.orgorganic-chemistry.org Another widely used method is the Clauson-Kaas synthesis, which typically employs a 2,5-dialkoxytetrahydrofuran as the 1,4-dicarbonyl equivalent. beilstein-journals.orgnih.govarkat-usa.org

While specific research applications for this compound are not extensively documented in publicly available literature, its synthesis and characterization are crucial for building a comprehensive library of N-arylpyrrole derivatives. Such a library is invaluable for screening in drug discovery programs and for developing new functional materials.

Below is a table summarizing the key synthetic approaches to N-arylpyrroles, which are applicable to the synthesis of this compound.

Synthetic Method Reactants Typical Conditions Reference
Paal-Knorr Synthesis1,4-Diketone, Primary AmineAcidic or neutral, heating wikipedia.orgorganic-chemistry.org
Clauson-Kaas Synthesis2,5-Dialkoxytetrahydrofuran, Primary AmineAcidic catalyst, heating beilstein-journals.orgnih.gov
Microwave-Assisted SynthesisVaries (e.g., Clauson-Kaas reactants)Microwave irradiation arkat-usa.org

The characterization of this compound would rely on standard spectroscopic techniques. The following table provides expected and reported spectroscopic data for related N-arylpyrrole compounds, which can serve as a reference. rsc.org

Spectroscopic Data Description
¹H NMR Signals for the pyrrole ring protons would typically appear in the aromatic region, along with signals for the dimethylphenyl group. The chemical shifts would be influenced by the electronic environment. rsc.org
¹³C NMR Carbon signals for the pyrrole ring and the dimethylphenyl substituent would be observed, providing information about the carbon skeleton. rsc.org
IR Characteristic absorption bands for C-H, C=C, and C-N bonds would be present. rsc.org
HRMS High-resolution mass spectrometry would be used to confirm the exact mass and elemental composition of the molecule. rsc.org

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The primary objectives are:

To place the compound within the broader context of N-arylpyrrole chemistry and the historical development of pyrrole synthesis.

To highlight the general significance of N-substituted pyrroles in contemporary organic chemistry, particularly in medicinal chemistry and materials science.

To rationalize the scientific interest in this compound by examining its structural features and potential for further research and application.

To present the likely synthetic routes and expected analytical characterization data for this compound based on established methodologies for related structures.

By adhering strictly to this outline, this article serves as a concise and authoritative resource on the fundamental chemistry of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLKRNGEWADHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3,4 Dimethylphenyl 1h Pyrrole and Its Functionalized Derivatives

Classical and Contemporary Approaches to N-Arylpyrrole Ring Formation

The synthesis of N-arylpyrroles, including the target compound 1-(3,4-dimethylphenyl)-1H-pyrrole, has historically been dominated by a few key condensation reactions. These methods, while foundational, continue to be refined for greater efficiency and applicability. mdpi.com

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles. wikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgmdpi.com For the synthesis of this compound, the reaction utilizes 3,4-dimethylaniline (B50824) as the primary amine.

The reaction is typically mediated by an acid catalyst, which facilitates the dehydrative cyclization. mdpi.com Protic acids like acetic acid, hydrochloric acid, and p-toluenesulfonic acid, as well as Lewis acids, are commonly employed. mdpi.commdpi.comalfa-chemistry.com The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted pyrroles by varying the primary amine. alfa-chemistry.com For instance, reacting 2,5-hexanedione (B30556) with 3,4-dimethylaniline under acidic conditions would yield 2,5-dimethyl-1-(3,4-dimethylphenyl)-1H-pyrrole. Recent advancements have focused on developing milder conditions and employing heterogeneous catalysts to simplify purification and improve the environmental profile of the synthesis. mdpi.commdpi.com Asymmetric versions of the Paal-Knorr reaction have also been developed, utilizing chiral phosphoric acids to achieve high enantioselectivity in the synthesis of atropisomeric arylpyrroles. thieme-connect.comnih.gov

Table 1: Paal-Knorr Synthesis of a this compound Derivative

Reactant 1 Reactant 2 Catalyst/Conditions Product

The Knorr pyrrole (B145914) synthesis is another classical method that produces substituted pyrroles from the reaction of an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org A significant challenge in this synthesis is the instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically prepared in situ, often from the corresponding ketone oxime through reduction with agents like zinc in acetic acid. wikipedia.org

To adapt this synthesis for this compound scaffolds, one could theoretically start with an α-amino ketone bearing the 3,4-dimethylphenyl group on the nitrogen atom. However, a more common adaptation involves a different sequence where the aryl amine is a reactant. The mechanism typically begins with the condensation of the amine and ketone to form an enamine, which then cyclizes and eliminates water to form the pyrrole ring. wikipedia.org

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine. wikipedia.org When a primary amine like 3,4-dimethylaniline is used, it results in the formation of an N-substituted pyrrole. wikipedia.org Though considered a classical method, the Hantzsch synthesis has been comparatively less developed than the Paal-Knorr or Knorr reactions. thieme-connect.com

The mechanism starts with the amine attacking the β-ketoester to form an enamine intermediate. This enamine then attacks the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the final pyrrole product. wikipedia.org Modifications to this reaction have sought to expand its limited substrate scope and improve its often modest yields. thieme-connect.com For example, using Yb(OTf)₃ as a Lewis acid catalyst has been shown to alter the regioselectivity of the reaction between anilines, 1,3-diketones, and phenacyl bromide. thieme-connect.com

Table 2: General Reactants for Hantzsch Synthesis of a this compound Derivative

Component 1 Component 2 Component 3 General Product

Advanced and Novel Synthetic Strategies for this compound

Modern organic synthesis increasingly favors methods that offer high efficiency, atom economy, and the ability to generate molecular diversity quickly. Multicomponent reactions (MCRs) are exemplary in this regard. rsc.org

MCRs are convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are highly valued for their efficiency and ability to construct complex heterocyclic scaffolds, such as functionalized pyrroles, in a single step. rsc.orgnih.gov

A notable example of an MCR for pyrrole synthesis is the iron(III)-catalyzed four-component coupling of an amine, a 1,3-dicarbonyl compound, an aldehyde, and a nitroalkane. nih.govacs.orgorganic-chemistry.org This one-pot reaction provides a direct and environmentally friendly route to highly functionalized pyrroles, avoiding the need for an inert atmosphere. nih.govorganic-chemistry.org

To synthesize derivatives of this compound, 3,4-dimethylaniline serves as the amine component. The reaction proceeds in moderate to very good yields, accommodating a variety of aromatic aldehydes and 1,3-dicarbonyl compounds. nih.govacs.org The use of an inexpensive and non-toxic iron catalyst, such as FeCl₃, makes this method particularly attractive. organic-chemistry.org This strategy allows for significant variation in all four components, enabling the creation of a diverse library of polysubstituted pyrrole derivatives based on the this compound core. acs.org

Table 3: Iron-Catalyzed Four-Component Synthesis of Functionalized this compound Derivatives

1,3-Dicarbonyl Compound Aldehyde Nitroalkane Amine Catalyst Product
Ethyl acetoacetate Benzaldehyde Nitromethane 3,4-Dimethylaniline FeCl₃ Ethyl 4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-phenyl-1H-pyrrole-3-carboxylate
Acetylacetone 4-Chlorobenzaldehyde Nitroethane 3,4-Dimethylaniline FeCl₃ 1-(1-(3,4-Dimethylphenyl)-2-(4-chlorophenyl)-4-ethyl-5-methyl-1H-pyrrol-3-yl)ethan-1-one

Multicomponent Reactions (MCRs) for Diversified Pyrrole Derivatives

Three-Component Domino Reactions

Three-component domino reactions represent a highly efficient strategy for the synthesis of polysubstituted pyrroles in a single operation, thereby minimizing waste and purification steps. These reactions bring together three different starting materials to construct the pyrrole core. For the synthesis of derivatives of this compound, 3,4-dimethylaniline would serve as the primary amine component.

One notable example involves the reaction of (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, anilines, and 2-nitrostyrenes. This process proceeds through a sequence of addition-elimination, Michael addition, and intramolecular annulation/elimination, resulting in the formation of one C-C and two C-N bonds in a single synthetic step. organic-chemistry.org The use of 3,4-dimethylaniline in this reaction would lead to the corresponding N-(3,4-dimethylphenyl)pyrrole derivative.

Reactant 1Reactant 2Reactant 3Product Type
(E)-3-(dimethylamino)-1-arylprop-2-en-1-one3,4-Dimethylaniline2-Nitrostyrene1-(3,4-dimethylphenyl)-trisubstituted-pyrrole
Microwave-Assisted Synthesis Protocols for Pyrrole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netijpsjournal.com The Paal-Knorr pyrrole synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, is particularly amenable to microwave irradiation. organic-chemistry.orgpensoft.netresearchgate.net

For the synthesis of this compound, a mixture of a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione or 2,5-dimethoxytetrahydrofuran (B146720), and 3,4-dimethylaniline can be subjected to microwave irradiation. pensoft.netpensoft.net This method is often performed under solvent-free conditions or in a high-boiling point solvent like water, which aligns with the principles of green chemistry. pensoft.netpensoft.net The use of catalysts, such as N-bromosuccinimide (NBS) or salicylic (B10762653) acid, can further enhance the reaction rate and yield under microwave conditions. pensoft.net

1,4-Dicarbonyl SourceAmineConditionsAdvantage
2,5-Hexanedione3,4-DimethylanilineMicrowave, Solvent-freeRapid, High Yield
2,5-Dimethoxytetrahydrofuran3,4-DimethylanilineMicrowave, WaterGreen, Efficient

Metal-Catalyzed and Metal-Free Synthetic Routes

The development of both metal-catalyzed and metal-free synthetic routes has significantly expanded the toolbox for accessing N-substituted pyrroles, offering milder reaction conditions and greater functional group tolerance.

Copper-Catalyzed Cascade Reactions for Substituted Pyrroles

Copper catalysis has been extensively utilized in the synthesis of N-aryl pyrroles due to the low cost and low toxicity of copper salts. organic-chemistry.orgrsc.org Copper-catalyzed cascade reactions allow for the construction of highly functionalized pyrroles from simple precursors. One such strategy involves the reaction of 3,6-dihydro-1,2-oxazines with a heterogeneous copper on carbon (Cu/C) catalyst under neat heating conditions to afford pyrrole derivatives. rsc.org These oxazine (B8389632) precursors can be generated in situ from the hetero-Diels-Alder reaction of nitroso dienophiles and 1,3-dienes, allowing for a one-pot synthesis of the final pyrrole product. rsc.org

Iron(III) Chloride Catalyzed Four-Component Couplings

Iron(III) chloride is an inexpensive, abundant, and environmentally benign catalyst that has proven effective in promoting the synthesis of highly substituted pyrroles through four-component coupling reactions. organic-chemistry.org This one-pot reaction typically involves a 1,3-dicarbonyl compound, an amine, an aldehyde, and a nitroalkane. By employing 3,4-dimethylaniline as the amine component, this method provides a direct route to functionalized this compound derivatives. The reaction is operationally simple and proceeds under mild conditions, often in water, making it an attractive method for generating libraries of substituted pyrroles. organic-chemistry.org

Component 1Component 2Component 3Component 4Catalyst
1,3-Dicarbonyl Compound3,4-DimethylanilineAldehydeNitroalkaneIron(III) Chloride
Van Leusen Pyrrole Synthesis and its Metal-Free Adaptations

The Van Leusen pyrrole synthesis is a versatile method for preparing pyrroles from α,β-unsaturated ketones or aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govresearchgate.netmdpi.comwikipedia.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov While the original Van Leusen reaction produces N-unsubstituted pyrroles, modifications have been developed to access N-substituted derivatives.

Metal-free adaptations of the Van Leusen synthesis allow for the preparation of 3,4-disubstituted pyrroles under basic conditions. researchgate.netmdpi.com Although direct N-arylation with 3,4-dimethylaniline within the classical Van Leusen framework is less common, the resulting pyrrole can be subsequently N-arylated in a separate step.

Michael AcceptorReagentProduct Type
α,β-Unsaturated KetoneTosylmethyl Isocyanide (TosMIC)3,4-Disubstituted Pyrrole
α,β-Unsaturated AldehydeTosylmethyl Isocyanide (TosMIC)3-Substituted Pyrrole
Intermolecular Aza-Wittig Reactions for N-Substituted Pyrroles

The aza-Wittig reaction provides a powerful and often metal-free pathway to N-heterocycles, including pyrroles. nih.govwikipedia.org This reaction involves the reaction of an iminophosphorane with a carbonyl compound. For the synthesis of N-substituted pyrroles, an intramolecular aza-Wittig reaction is commonly employed. However, intermolecular variants have also been developed.

A mild and metal-free one-pot strategy for constructing substituted pyrroles utilizes the aza-Wittig reaction between chromones and phenacyl azides in the presence of triphenylphosphine. nih.gov This method offers a broad substrate scope and operational simplicity. To synthesize a this compound derivative using this approach, a phenacyl azide (B81097) bearing the 3,4-dimethylphenyl group would be required. The reaction proceeds through the in-situ formation of an iminophosphorane, which then undergoes a cascade of reactions to yield the final pyrrole product. nih.gov

Chemoselective Double Cyanation Methods for Pyrrole Scaffolds

While direct double cyanation of the pyrrole ring in this compound is not extensively documented, the functionalization of the pyrrole core is a critical aspect of elaborating its structure. General methods for the cyanation of pyrroles often involve the use of cyanating agents like tosyl cyanide or cyanogen (B1215507) bromide, typically under Lewis acid catalysis. Achieving chemoselective double cyanation presents a significant challenge due to the reactive nature of the pyrrole ring, which can lead to a mixture of products or polymerization.

Recent advancements in C-H functionalization offer more controlled approaches. For instance, transition-metal-catalyzed methods, while not specifically detailed for double cyanation, provide a framework for regioselective C-H activation and subsequent functionalization. The electronic properties of the N-aryl substituent can influence the position of cyanation. In the case of the 3,4-dimethylphenyl group, its electron-donating nature would activate the pyrrole ring towards electrophilic substitution, potentially directing cyanation to the 2- and 5-positions.

Further research into developing specific catalysts and reaction conditions is necessary to achieve efficient and selective double cyanation of N-arylpyrroles.

Regioselective Synthesis and Functional Group Compatibility in Pyrrole Formation

The construction of the pyrrole ring itself offers the most direct route to control the substitution pattern. Several named reactions are pivotal in this context, including the Paal-Knorr, Knorr, and Van Leusen syntheses. researchgate.netwikipedia.org

Strategies for Control of Substitution Patterns on the Pyrrole Ring

The Paal-Knorr synthesis is a robust and widely employed method for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 3,4-dimethylaniline. wikipedia.orgrgmcet.edu.in The substitution pattern on the resulting pyrrole is directly determined by the substituents on the 1,4-dicarbonyl starting material. For example, the reaction of 2,5-hexanedione with 3,4-dimethylaniline will yield 1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole. To obtain other substitution patterns, appropriately substituted 1,4-dicarbonyl compounds are required.

1,4-Dicarbonyl Compound Amine Pyrrole Product
2,5-Hexanedione3,4-Dimethylaniline1-(3,4-Dimethylphenyl)-2,5-dimethyl-1H-pyrrole
1,4-Diphenyl-1,4-butanedione3,4-Dimethylaniline1-(3,4-Dimethylphenyl)-2,5-diphenyl-1H-pyrrole
Succinaldehyde3,4-DimethylanilineThis compound

The Knorr pyrrole synthesis provides another avenue, typically involving the condensation of an α-amino ketone with a β-ketoester. This method allows for the synthesis of pyrroles with different substitution patterns at positions 2, 3, 4, and 5. The regioselectivity is controlled by the nature of the starting materials.

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an enone in the presence of a base to form the pyrrole ring. researchgate.net This method is particularly useful for preparing 3,4-disubstituted pyrroles. organic-chemistry.org

More contemporary methods, such as transition-metal-catalyzed cycloadditions, offer high regioselectivity. For instance, the [3+2] cycloaddition of azomethine ylides with alkynes can produce highly substituted pyrroles in a controlled manner. Similarly, palladium-catalyzed cross-coupling reactions of pre-functionalized pyrroles allow for the introduction of substituents at specific positions. nih.gov A highly regioselective method for synthesizing 3,4-disubstituted 1H-pyrroles has been developed using the ipso-directing property of a trimethylsilyl (B98337) group. nih.gov

Evaluation of Functional Group Tolerance in this compound Formation

The functional group tolerance of pyrrole-forming reactions is crucial for the synthesis of complex molecules. The Paal-Knorr synthesis is generally tolerant of a wide range of functional groups on both the dicarbonyl component and the amine. researchgate.net However, strongly acidic or basic conditions can be detrimental to sensitive functionalities. rgmcet.edu.in The use of milder catalysts, such as weak acids like acetic acid or solid acid catalysts, can improve the compatibility with various functional groups. rgmcet.edu.inorganic-chemistry.org

Research by Amarnath and colleagues has shown that the electronic nature of substituents on the aryl amine can influence the rate of the Paal-Knorr reaction. organic-chemistry.org Electron-withdrawing groups on the aromatic ring, such as a nitro group, can increase the reaction rate, while electron-donating groups, like a methoxy (B1213986) group, can have a negative effect. organic-chemistry.org This suggests that the electronic properties of the 3,4-dimethylphenyl group, being electron-donating, might slightly decrease the reaction rate compared to aniline, but the reaction is still expected to proceed efficiently under appropriate conditions.

Modern synthetic methods often exhibit broader functional group tolerance. For example, proline-catalyzed Paal-Knorr synthesis has been shown to be effective for constructing highly functionalized pyrroles. rsc.org Similarly, metal-catalyzed reactions can be tuned to be compatible with a wide array of functional groups by careful selection of the catalyst and ligands.

Synthetic Routes to Key Intermediates Bearing the 3,4-Dimethylphenyl Moiety for Pyrrole Cyclization

The primary and most crucial intermediate for the synthesis of this compound via condensation reactions is 3,4-dimethylaniline . This compound is commercially available but can also be synthesized through various methods.

A common laboratory-scale synthesis involves the nitration of o-xylene (B151617) to produce 3,4-dimethylnitrobenzene, followed by reduction of the nitro group to an amine.

Table of Synthetic Steps for 3,4-Dimethylaniline:

Step Reaction Reagents Typical Conditions
1Nitrationo-Xylene, Nitric Acid, Sulfuric Acid0-10 °C
2Reduction3,4-Dimethylnitrobenzene, Iron/HCl or Sn/HCl or Catalytic Hydrogenation (e.g., H₂, Pd/C)Reflux or elevated pressure

For the synthesis of more complex pyrrole derivatives, functionalized 3,4-dimethylaniline precursors may be required. For instance, if a substituent is desired on the aromatic ring, a substituted o-xylene can be used as the starting material. Alternatively, electrophilic aromatic substitution reactions on 3,4-dimethylaniline can be performed, although care must be taken to control the regioselectivity due to the activating nature of the amino and methyl groups.

Mechanistic Investigations of Reactions Involving 1 3,4 Dimethylphenyl 1h Pyrrole

Elucidation of Reaction Pathways and Transition States

The formation of the pyrrole (B145914) ring can proceed through various reaction pathways, often dictated by the choice of starting materials, catalysts, and reaction conditions.

Proposed Mechanistic Cycles for Pyrrole Annulation Reactions

Several synthetic strategies for N-aryl pyrroles involve annulation reactions, where the pyrrole ring is constructed from acyclic precursors.

One of the most common methods is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgpharmaguideline.com In the case of 1-(3,4-dimethylphenyl)-1H-pyrrole, this would involve the reaction of a 1,4-dicarbonyl compound with 3,4-dimethylaniline (B50824). The mechanism is thought to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. organic-chemistry.org Weakly acidic conditions are often employed to accelerate the reaction. organic-chemistry.org

Catalytic versions of the Knorr pyrrole synthesis have also been developed, utilizing manganese catalysts for the dehydrogenative coupling of amino alcohols with keto esters. organic-chemistry.orgorganic-chemistry.org These reactions are notable for their sustainability, producing hydrogen gas as a byproduct. organic-chemistry.org The catalytic cycle is proposed to involve manganese hydride intermediates. organic-chemistry.org

Transition metal-catalyzed annulations provide another versatile route. For instance, a palladium-catalyzed [4+1] annulation of dicarbonyl compounds has been reported. mdpi.com A proposed mechanism involves the formation of a Pd(II) intermediate which undergoes β-hydride elimination and reinsertion, followed by a second β-hydride elimination to form the pyrrole and regenerate the Pd(0) catalyst, which is then reoxidized by an oxidant like oxygen. mdpi.com

Rhodium-catalyzed C-H activation has been utilized for the synthesis of pyrroles from enamides and alkynes. acs.org The cationic complex Cp*Rh(MeCN)32 has shown significant activity, suggesting the importance of a cationic intermediate in the catalytic cycle. acs.org

Formal [3+2] cycloaddition reactions also lead to pyrrole formation. For example, the reaction of allenoates and activated isocyanides catalyzed by a chiral phosphine (B1218219) can produce enantioenriched pyrroles. rsc.org Another approach involves the reaction of münchnones with alkynes, proceeding through a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction to release carbon dioxide. wikipedia.org

A novel one-pot hetero-Diels-Alder/ring contraction cascade has been described for the synthesis of N-arylpyrroles from 1-boronodienes and arylnitroso compounds. rsc.org

Role of Intermediates in this compound Formation and Reactivity

The formation and reactivity of various intermediates are central to the synthesis of this compound.

In the Paal-Knorr synthesis , the initial intermediate is a hemiaminal, which is in equilibrium with the starting amine and dicarbonyl compound. organic-chemistry.org The subsequent cyclization to a dihydro-dihydroxypyrrole and final dehydration are key steps. organic-chemistry.org The nature of the substituents on the amine can influence the rate of cyclization. organic-chemistry.org

In metal-catalyzed reactions , a variety of intermediates are proposed. For instance, in a palladium-catalyzed three-component reaction of alkyne esters, amines, and alkenes, a Pd(II)-activated alkene undergoes migratory insertion into an enamine intermediate. nih.gov In the ruthenium-catalyzed synthesis from 2H-azirines and alkynes, an intermediate is formed through azirine oxidative ring opening and alkyne insertion, which then undergoes reductive elimination. nih.gov

Radical cations have been proposed as key intermediates in the chemical polymerization of pyrrole, where a pyrrole monomer is attacked by an oxidized oligomer radical cation. researchgate.net In some oxidative cyclizations of enamines, an amino radical cation is formed, which then dimerizes and cyclizes to form the pyrrole ring. nih.gov

Enamine intermediates are also crucial in organocatalytic pyrrole syntheses. rsc.org For example, in a reaction catalyzed by an amino acid, the catalyst activates a dicarbonyl compound to facilitate nucleophilic attack by an amine, leading to the formation of an enamine that subsequently cyclizes. rsc.org

Kinetic and Thermodynamic Aspects of Pyrrole Ring Formation

The kinetics and thermodynamics of pyrrole ring formation have been investigated to understand the factors governing reaction rates and product stability.

In the chemical polymerization of pyrrole using ferric chloride, the consumption of pyrrole is attributed to a fast oxidation reaction and an even faster reaction with oxidized pyrrole oligomers. researchgate.net Kinetic studies as a function of temperature have allowed for the determination of activation energy, enthalpy, and entropy for the initiation and propagation steps of the polymerization process. researchgate.net

Computational studies using methods like CBS-QB3 have been employed to calculate the thermodynamic properties of pyrrole, including its enthalpy of formation. acs.org Such data is crucial for developing accurate kinetic models of pyrrole pyrolysis and combustion. acs.org

The rate of cyclization in the Paal-Knorr synthesis is influenced by the stereochemistry of the dicarbonyl substrate and the electronic nature of substituents on the amine. organic-chemistry.org For example, an electron-withdrawing nitro group on an aryl amine has been shown to have a positive effect on the reaction rate. organic-chemistry.org

Solvent Effects and Catalytic Activation Mechanisms in Pyrrole Synthesis

The choice of solvent and catalyst plays a pivotal role in the efficiency and selectivity of pyrrole synthesis.

Solvent Effects:

In the Clauson-Kaas reaction for synthesizing N-substituted pyrroles, water has been shown to be a superior and greener solvent compared to organic solvents like acetonitrile (B52724), benzene, and ethanol. beilstein-journals.org

Microwave-assisted syntheses have been successfully carried out in water and under solvent-free conditions. beilstein-journals.org

The ratio of products in the photoreaction of naphthalene (B1677914) with pyrrole is dependent on the solvent, suggesting a similarity to certain ground-state ionic processes. rsc.org

In some cases, the solvent can participate in the reaction. For example, in the synthesis of 3,4-disubstituted pyrroles, dynamic solvent effects can influence the rate of the [3+2] cycloaddition reaction. nih.gov

Catalytic Activation Mechanisms:

A wide range of catalysts have been employed for pyrrole synthesis, including Lewis acids like iron(III) chloride and magnesium iodide etherate, and solid acid catalysts such as silica (B1680970) sulfuric acid. beilstein-journals.org

Iron(III) chloride acts as a Lewis acid catalyst, activating the reaction between amines and 2,5-dimethoxytetrahydrofuran (B146720) in water. beilstein-journals.org

Magnesium iodide etherate selectively activates electron-rich aromatic amines, with the iodine counterion and acetonitrile playing key roles in the catalytic system's reactivity. beilstein-journals.org

Organocatalysts, such as amino acids, can activate dicarbonyl compounds through hydrogen bonding, facilitating nucleophilic attack. rsc.org

Transition metal catalysts, including those based on palladium, ruthenium, rhodium, and manganese, enable a variety of C-H activation and coupling reactions to form the pyrrole ring. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.org For example, a rhodium catalyst can facilitate the functionalization of enamides for pyrrole construction, where electricity serves as a sustainable oxidant. acs.org

Photoactivation Mechanisms in Pyrrole Derivatives

Photoactivation can play a significant role in the reactivity of pyrrole derivatives.

Irradiation of furan (B31954) derivatives in the presence of an amine can lead to the formation of the corresponding pyrrole. netsci-journal.com The mechanism is proposed to involve the formation of a Dewar furan intermediate. netsci-journal.com

The photoreaction of naphthalene with pyrrole, induced by UV light, yields dihydronaphthyl-substituted pyrroles. rsc.org This reaction is believed to proceed from the first excited singlet state of naphthalene. rsc.org Pyrrole quenches the fluorescence of naphthalene at a rate close to the diffusion limit in various solvents. rsc.org

Some 2-aminopyrrole derivatives have been shown to exhibit photoactivation, where their biological activity is enhanced under UV or visible light. nih.gov This has been hypothesized to occur via a radical mechanism. nih.gov

Theoretical calculations have been used to describe the photochemical behavior of pyrrole and its derivatives, suggesting that the formation of a Dewar pyrrole intermediate is often prevented, which can limit photoisomerization reactions. netsci-journal.com However, the introduction of certain substituents, like a cyano group, can enable the formation of this intermediate. netsci-journal.com The introduction of an aromatic carbonyl group at the N-position of tetraphenylpyrrole has been shown to enhance intersystem crossing and promote phosphorescence. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 3,4 Dimethylphenyl 1h Pyrrole Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For N-arylpyrroles, ¹H and ¹³C NMR provide direct information about the proton and carbon environments, while 2D NMR techniques establish connectivity between atoms, allowing for unambiguous assignment of all signals.

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. In a typical 1-(3,4-dimethylphenyl)-1H-pyrrole analog, the spectrum can be divided into distinct regions for the aromatic protons of the dimethylphenyl ring, the protons of the pyrrole (B145914) ring, and the methyl group protons. The chemical shifts (δ) of the pyrrole protons are influenced by the electronic effects of the N-aryl substituent and any other groups on the pyrrole ring. researchgate.net The protons on the pyrrole ring typically appear as multiplets, with their chemical shifts and coupling constants being sensitive to the solvent used. researchgate.net

For a specific analog, 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , the ¹H NMR data recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz provides a clear example of the proton environments. rsc.org The aromatic protons of the 3,4-dimethylphenyl group appear in the range of δ 6.96-7.22 ppm. rsc.org The single proton on the pyrrole ring (H-5) is observed at δ 7.20 ppm. rsc.org The methyl groups attached to the phenyl ring and the pyrrole ring, along with the acetyl methyl groups, resonate in the upfield region. rsc.org

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Reference
Aromatic H7.22-7.20dd, J = 8.0 rsc.org
Pyrrole H-57.20s rsc.org
Aromatic H7.02s rsc.org
Aromatic H6.98-6.96dd, J = 2.0, 8.0 rsc.org
Acetyl CH₃2.47s rsc.org
Acetyl CH₃2.40s rsc.org
Aromatic CH₃2.29s rsc.org
Aromatic CH₃2.29s rsc.org
Pyrrole CH₃2.15s rsc.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their hybridization and chemical environment. For N-arylpyrroles, the spectrum shows distinct signals for the sp²-hybridized carbons of the aromatic and pyrrole rings, as well as for the sp³-hybridized carbons of the alkyl substituents. acgpubs.org

In the case of 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , the ¹³C NMR spectrum provides a complete map of the carbon skeleton. rsc.org The signals for the carbonyl carbons of the acetyl groups appear at the lowest field, a characteristic feature for such functional groups. acgpubs.org The aromatic and pyrrole carbons resonate in the typical downfield region for sp² carbons, while the methyl carbons appear at higher field. rsc.org

Carbon AssignmentChemical Shift (δ, ppm)Reference
C=O200.0 rsc.org
C=O192.8 rsc.org
Aromatic/Pyrrole C138.2 - 123.4 rsc.org
Acetyl CH₃31.4 rsc.org
Acetyl CH₃27.7 rsc.org
Aromatic CH₃19.9 rsc.org
Aromatic CH₃19.5 rsc.org
Pyrrole CH₃11.7 rsc.org

While 1D NMR spectra provide essential information, 2D NMR experiments are often necessary for the complete and unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within a spin system, such as those on the aromatic ring.

HSQC (Heteronuclear Single Quantum Correlation) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. nih.gov This is particularly useful for distinguishing between the various CH groups in the aromatic and pyrrole rings.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. nih.gov This technique is crucial for piecing together the molecular skeleton by establishing long-range connectivities, for instance, from the methyl protons to the aromatic ring carbons or from the pyrrole protons to the carbons of the phenyl ring.

Together, these 2D techniques provide a comprehensive picture of the molecular connectivity, confirming the substitution pattern on both the pyrrole and the phenyl rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its analogs, the FTIR spectrum displays characteristic absorption bands corresponding to the various stretching and bending vibrations of the bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹. acgpubs.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings are found in the 1600-1450 cm⁻¹ region. nih.gov

C-N stretching: The C-N stretching vibration of the N-aryl bond and within the pyrrole ring typically appears in the 1300-1100 cm⁻¹ range. researchgate.net

C-H bending: Out-of-plane C-H bending vibrations in the aromatic ring can provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ region.

For analogs containing carbonyl groups, such as 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , a strong absorption band corresponding to the C=O stretching vibration would be expected in the region of 1700-1650 cm⁻¹. acgpubs.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, which serves as a definitive confirmation of the compound's identity.

For the analog 1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanone , HRMS analysis using electrospray ionization (ESI) confirms its molecular formula. rsc.org The calculated mass for the sodium adduct ([M+Na]⁺) of C₁₇H₁₉NO₂ is 304.1314, and the experimentally found value is 304.1308, which is in excellent agreement. rsc.org

CompoundMolecular FormulaIonCalculated m/zFound m/zReference
1,1'-(1-(3,4-Dimethylphenyl)-2-methyl-1H-pyrrole-3,4-diyl)diethanoneC₁₇H₁₉NO₂[M+Na]⁺304.1314304.1308 rsc.org

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govmdpi.com This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular architecture and conformation.

For N-arylpyrroles, a key structural parameter of interest is the dihedral angle between the plane of the pyrrole ring and the plane of the N-aryl substituent. This angle is influenced by steric hindrance from substituents adjacent to the nitrogen on both rings. In the absence of significant steric hindrance, the molecule may adopt a more planar conformation to maximize π-system conjugation. However, bulky substituents can force the rings to twist relative to each other. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of Pyrrole Derivatives

The electronic absorption characteristics of this compound and its analogs are primarily investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique provides valuable insights into the electronic transitions occurring within these molecules upon absorption of electromagnetic radiation in the UV and visible regions. The position and intensity of absorption bands are sensitive to the molecular structure, particularly the nature and position of substituents on both the pyrrole and phenyl rings.

The UV-Vis spectra of N-phenylpyrrole derivatives are generally characterized by one or more absorption bands in the range of 270–395 nm. nih.gov These absorptions are typically attributed to π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.orglibretexts.org The presence of non-bonding electrons, for instance on the nitrogen atom of the pyrrole ring, can also lead to n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands. wikipedia.orglibretexts.org

The substitution pattern on the phenyl ring significantly influences the electronic spectra. Electron-donating groups, such as alkyl groups, are known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. nih.govspcmc.ac.innih.gov This is due to the interaction of the substituent's electrons with the π-system of the aromatic rings, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. researchgate.net

The electronic transitions in these molecules are complex and can be influenced by the relative orientation of the pyrrole and phenyl rings. The planarity of the molecule affects the extent of π-conjugation; a more planar conformation generally leads to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.

The following table summarizes the UV-Vis absorption data for some relevant pyrrole derivatives, providing a basis for understanding the electronic properties of this compound.

Table 1: UV-Vis Spectroscopic Data for Selected Pyrrole Derivatives

Compound NameSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Pyrrole-210-π → π
1-Phenylpyrrole-256-π → π
p-Substituted-N-phenylpyrrolesDMF/DMSO270-395-π → π*

Computational Chemistry and Theoretical Studies of 1 3,4 Dimethylphenyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can determine the optimized geometry, electronic distribution, and reactivity of 1-(3,4-dimethylphenyl)-1H-pyrrole. Studies on similar N-phenylpyrrole structures using DFT methods like B3LYP with basis sets such as 6-31++G(d,p) provide a framework for understanding its properties. researchgate.net The orientation of the dimethylphenyl ring relative to the pyrrole (B145914) ring (the torsional angle) is a key geometric parameter that influences the electronic communication between the two aromatic systems. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comwikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For N-arylpyrroles, the HOMO is typically located on the electron-rich pyrrole ring, while the LUMO may be distributed across the entire molecule. DFT calculations on various pyrrole, furan (B31954), and thiophene (B33073) oligomers have shown a robust quantitative relationship between the HOMO-LUMO gap and the molecule's aromaticity and ionization potential. rsc.org In a study on poly(aniline-co-pyrrole), DFT calculations indicated that the pyrrole unit acts as an electron acceptor. nih.gov For this compound, the electron-donating methyl groups on the phenyl ring would be expected to influence the energy of the molecular orbitals.

To illustrate, DFT calculations on related phenylpyrrole isomers provide insight into their electronic properties. The table below shows calculated values for similar molecules, which helps in estimating the expected properties for the title compound.

Property1-phenylpyrrole2-phenylpyrrole3-phenylpyrrole
HOMO Energy (eV) -5.58-5.51-5.67
LUMO Energy (eV) -0.31-0.52-0.45
HOMO-LUMO Gap (eV) 5.274.995.22
Table 1: Illustrative calculated electronic properties for phenylpyrrole isomers using DFT (B3LYP/6-31++G(d,p)). Data adapted from theoretical studies on phenylpyrroles. researchgate.net

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net These methods can accurately forecast vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netbris.ac.uk

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, provides reliable predictions of chemical shifts. nih.gov While experimental NMR data for 1-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives have been reported mdpi.com, computational prediction offers a powerful tool for assignment. plos.org Machine learning approaches, sometimes combined with DFT, are also emerging as highly accurate methods for predicting ¹H chemical shifts in various solvents. nih.govnih.govrsc.org For N-phenylpyrrole, harmonic frequency calculations at the DFT-B3LYP/cc-pVDZ level have successfully aided in the analysis of its infrared and Raman spectra. researchgate.net Such calculations for this compound would help in assigning its characteristic vibrational modes and NMR signals.

ParameterMethodTypical Accuracy
¹H NMR Chemical Shift DFT-GIAO~0.2-0.4 ppm (RMSE) rsc.org
¹³C NMR Chemical Shift DFT-GIAO~2-4 ppm bris.ac.uk
¹JCH Coupling Constant DFT<4 Hz bris.ac.uk
Vibrational Frequencies DFT (B3LYP)Good agreement with experimental IR/Raman researchgate.net
Table 2: Typical accuracy of DFT-based methods for predicting spectroscopic parameters for organic molecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding potential mechanisms of action. nih.gov

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, often acting by inhibiting specific enzymes. mdpi.comnih.govnih.govresearchgate.net For instance, docking studies on novel pyrrole scaffolds have identified them as potential dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR), important antibacterial targets. mdpi.comnih.gov Similarly, pyrrole derivatives have been docked into the active sites of cyclooxygenase (COX) enzymes to evaluate their anti-inflammatory potential.

A molecular docking study of this compound would involve docking it into the active site of a relevant protein target. The simulation would predict the binding pose and calculate a docking score, which estimates the binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Pyrrole Derivative ClassTarget ProteinBiological Activity
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazidesEnoyl ACP Reductase / DHFRAntibacterial mdpi.com
Pyrrolo[3,4-c]pyrrole (B14788784) Mannich basesCOX-1 / COX-2Anti-inflammatory
Pyrrole-based hydrazonesMonoamine Oxidase B (MAOB)Anti-Parkinsonian mdpi.com
Oxadiazole-ligated pyrrolesEnoyl-ACP (CoA) ReductaseAntitubercular nih.gov
Table 3: Examples of molecular docking studies performed on various pyrrole derivatives to predict their interaction with biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the conformational flexibility of the ligand and the receptor, the stability of the binding pose predicted by docking, and the thermodynamics of binding. nih.gov

MD simulations have been effectively used to study pyrrole-containing systems. For example, simulations of pyrrolopyrimidine-based inhibitors bound to the MDM2 and MDMX proteins revealed that van der Waals interactions were the dominant force in the binding, highlighting the importance of shape complementarity. nih.gov In another study, MD simulations were used to explore the binding modes of thieno[3,2-b]pyrrole derivatives as inhibitors of the anticancer target LSD1. nih.govrsc.org

An MD simulation of this compound, either alone in a solvent to study its conformational preferences or in complex with a protein, would provide a more realistic understanding of its behavior in a biological environment. The simulation would track changes in bond lengths, angles, and dihedral angles over time, revealing the molecule's flexibility and the stability of its interactions with a target protein. plos.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic and Efficacy Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the efficacy of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netacs.orgscilit.com

Numerous QSAR studies have been performed on pyrrole derivatives for various applications. For example, 2D and 3D-QSAR models have been developed for oxadiazole-ligated pyrrole derivatives to identify structural features required for antitubercular activity. nih.govresearchgate.net Other studies have used QSAR to model the antifungal activity of pyrroline-2-one derivatives nih.gov and other heterocyclic compounds. researchgate.netjapsonline.comnih.gov These models often use descriptors related to steric, electronic, and hydrophobic properties. A 3D-QSAR study on antifungal pyrroline (B1223166) derivatives revealed the importance of a bulky electron-donating group on the pyrrole ring for activity. nih.gov

To develop a QSAR model for a series of compounds including this compound, one would need a dataset of structurally related molecules with experimentally measured biological activity. The model would help to understand how substitutions on the phenyl ring and the pyrrole nucleus affect the desired activity, providing a rational basis for designing improved analogues. nih.gov

Mechanistic and Structure Activity Relationship Sar Aspects in Medicinal Chemistry Research for 1 3,4 Dimethylphenyl 1h Pyrrole Scaffolds

Exploration of Pyrrole (B145914) Derivatives as Core Scaffolds in Bioactive Molecules

The pyrrole nucleus is a key structural motif in a multitude of natural products, such as heme, chlorophyll, and various alkaloids, which are essential for life processes. researchgate.net In the realm of synthetic medicinal chemistry, this heterocycle is a popular building block due to its capacity for substitution at various positions, allowing for the fine-tuning of physicochemical and pharmacological properties. nih.govnih.gov The delocalized pi-electron system of the pyrrole ring and its ability to participate in hydrogen bonding contribute to its favorable interactions with biological macromolecules.

The incorporation of the pyrrole scaffold into drug design has yielded numerous successful therapeutic agents. biolmolchem.com Researchers have extensively synthesized and evaluated pyrrole derivatives, revealing a broad spectrum of biological activities. researchgate.netmdpi.com These compounds have been investigated for their potential as anticancer agents, inhibitors of key enzymes involved in inflammatory pathways, and modulators of central nervous system receptors. nih.govmdpi.comgoogle.com The versatility of the pyrrole core allows it to serve as a central framework for attaching various pharmacophoric groups, leading to compounds with high affinity and selectivity for their biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of N-Arylpyrroles with Emphasis on the Dimethylphenyl Moiety

The attachment of an aryl group to the nitrogen atom of the pyrrole ring gives rise to N-arylpyrroles, a class of compounds that has garnered significant attention in medicinal chemistry. The nature and substitution pattern of this aryl ring are critical determinants of biological activity.

Impact of Substituent Modifications on Molecular Recognition and Binding Affinity

Structure-activity relationship (SAR) studies on N-arylpyrroles have demonstrated that the electronic and steric properties of substituents on the N-aryl ring play a crucial role in molecular recognition and binding affinity. nih.gov Modifications to this part of the molecule can significantly influence how the compound interacts with its biological target.

For instance, in the development of axially chiral N-arylpyrroles, the presence, type, and position of substituents on the phenyl ring were found to be critical for achieving high stereoselectivity in chemical reactions, which is often a prerequisite for specific biological activity. nih.govresearchgate.net Studies on various classes of bioactive compounds have shown that introducing different functional groups—ranging from electron-donating to electron-withdrawing groups—on the N-aryl moiety can modulate the compound's potency and selectivity. nih.gov

The table below illustrates hypothetical SAR trends for N-arylpyrrole derivatives based on general findings in medicinal chemistry, showing how substituent changes can affect biological activity.

Substituent on N-Phenyl RingPositionElectronic EffectSteric HindrancePredicted Biological Activity (Relative)
-H-NeutralLowBaseline
-Cl4- (para)Electron-withdrawingModerateEnhanced
-OCH₃4- (para)Electron-donatingModerateVariable
-CH₃4- (para)Electron-donatingModerateIncreased
-CH₃, -CH₃ 3,4- (meta, para) Electron-donating High Potentially High
-CF₃3- (meta)Strong Electron-withdrawingHighVariable
-NO₂4- (para)Strong Electron-withdrawingModerateDecreased

This table is illustrative and based on general SAR principles; specific activities depend on the biological target.

Role of the 3,4-Dimethylphenyl Group in Ligand-Protein Interactions

The 3,4-dimethylphenyl group in the 1-(3,4-dimethylphenyl)-1H-pyrrole scaffold introduces specific steric and electronic features that can significantly influence its interaction with protein targets. This substituent provides a bulky, lipophilic (hydrophobic) surface that can engage in favorable van der Waals and hydrophobic interactions within the binding pockets of enzymes or receptors. nih.gov Such interactions are often crucial for stabilizing the ligand-protein complex and achieving high binding affinity.

Mechanistic Insights into Potential Biological Activities

The this compound scaffold has the potential to exhibit a range of biological activities through various mechanisms, including enzyme inhibition and receptor modulation.

Enzyme Inhibition Mechanisms (e.g., Lipoxygenase)

Lipoxygenases (LOXs) are a family of enzymes that play a critical role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. researchgate.net As such, they are important targets for the development of anti-inflammatory drugs. nih.gov Pyrrole derivatives have emerged as promising LOX inhibitors. nih.govmdpi.com

Research has shown that certain pyrrole-containing compounds can effectively inhibit LOX enzymes. For example, a study on novel pyrrole derivatives as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors revealed that some of these compounds displayed potent inhibition of soybean LOX (sLOX). nih.gov Molecular docking studies suggested that these compounds could bind allosterically to the enzyme. nih.gov Another study on pyrrolo[3,4-c]pyrrole (B14788784) derivatives identified several compounds with LOX inhibitory activity superior to the reference drug Zileuton. mdpi.com Docking simulations indicated that the pyrrolo[3,4-c]pyrrole moiety could occupy the same binding cavity as the natural substrate, arachidonic acid, and form hydrogen bonds and numerous π-alkyl and π-sigma interactions with amino acid residues in the active site. mdpi.com

Of high relevance, a series of 1,2,4-triazole (B32235) derivatives were synthesized and evaluated as 15-lipoxygenase inhibitors, with one of the most potent compounds featuring a -N-(3,4-dimethylphenyl)methylacetamide side chain. acs.org This finding underscores the potential of the 3,4-dimethylphenyl moiety to contribute favorably to the inhibition of lipoxygenase.

The table below summarizes the lipoxygenase inhibitory activity of selected pyrrole-related derivatives.

Compound TypeSpecific Compound/Derivative ClassTarget EnzymeIC₅₀ ValueReference
Pyrrole DerivativePyrrole 2Soybean LOX7.5 µM nih.gov
Pyrrole-Cinnamate HybridHybrid 6Soybean LOX27.5 µM nih.gov
Pyrrolo[3,4-c]pyrroleDerivative 3gLipoxygenaseMore potent than Zileuton mdpi.com
1,2,4-Triazole DerivativeContaining N-(3,4-dimethylphenyl)acetamide15-LipoxygenaseNot specified, but significant activity acs.org

Investigation of Anti-Proliferative Mechanisms at a Molecular Level

The anti-proliferative activity of pyrrole derivatives is often attributed to their ability to interact with key molecular targets involved in cancer cell growth and survival. Research into various pyrrole-containing compounds has elucidated several primary mechanisms at the molecular level.

A significant mechanism is the inhibition of protein kinases , which are crucial enzymes in cell signaling pathways that regulate proliferation, differentiation, and apoptosis. nih.gov For instance, certain pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key tyrosine kinases implicated in tumor growth and angiogenesis. nih.gov Molecular docking studies on fused 1H-pyrrole derivatives have shown that these compounds can effectively bind to the active sites of EGFR and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net For example, compound 8b (a methyl derivative) from one study demonstrated broad-spectrum activity against multiple cell lines with IC₅₀ values below 0.05 µM, and its activity was linked to potent inhibition of CDK2/Cyclin A1. nih.govresearchgate.net The interaction often involves the pyrrole scaffold fitting into hydrophobic pockets of the kinase active site, while substituents form crucial hydrogen bonds with key amino acid residues like LYS721 and MET769. nih.gov

Another key anti-proliferative mechanism is the induction of cell cycle arrest . By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells. Studies on 3-phenylacetyl-4-(4-methylthio phenyl)-1H-pyrrole derivatives found that they could induce cell cycle arrest, thereby preventing cells from progressing to the next phase of division. Similarly, some fused pyrrole derivatives have been shown to arrest the cell cycle of MCF-7 breast cancer cells at the S phase. nih.govresearchgate.net

Furthermore, many pyrrole derivatives exert their anticancer effects by inducing apoptosis , or programmed cell death. nih.gov Pyrrole compounds can trigger apoptotic pathways, leading to the systematic dismantling of the cancer cell. The role of executioner caspases, which degrade target proteins, is central to this process. nih.gov Some derivatives have been shown to induce apoptosis in malignant cells while having a lesser effect on normal cells, indicating a degree of selectivity. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyrrole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 8b (a fused 1H-pyrrole)HCT116&lt; 0.05 nih.govresearchgate.net
Compound 8b (a fused 1H-pyrrole)MCF-70.043 nih.govresearchgate.net
Compound 8b (a fused 1H-pyrrole)Hep3B0.049 nih.govresearchgate.net
Compound 9c (a pyrrolo[3,2-d]pyrimidine)HCT1160.009 nih.govresearchgate.net

Molecular-Level Insights into Antioxidant Properties

The antioxidant potential of pyrrole scaffolds is a significant area of research, with molecular studies revealing multiple mechanisms of action. The core pyrrole ring and its substituents play a crucial role in the ability of these compounds to neutralize harmful reactive oxygen species (ROS).

The primary mechanisms by which pyrrolic compounds exert their antioxidant effects include Hydrogen Atom Transfer (HAT) , Proton-Coupled Electron Transfer (PCET) , and Single Electron Transfer (SET) . acs.org The operative mechanism is highly dependent on the compound's specific structure, the nature of the attacking radical, and the solvent environment. acs.org For many pyrrole derivatives, particularly those with an N-H group, the HAT mechanism is predominant, where the pyrrole donates a hydrogen atom from its nitrogen to a peroxyl radical (ROO•). acs.org

Quantitative Structure-Activity Relationship (QSAR) studies have provided further molecular-level insights. For example, the charges on specific oxygen atoms in substituted pyrroles can negatively correlate with antioxidant activity, meaning that more negative charges on these atoms can enhance ROS scavenging efficiency. mdpi.com

At a cellular level, pyrrole derivatives have been shown to suppress the expression of cyclooxygenase-2 (COX-2) and reduce levels of prostaglandin (B15479496) E2 (PGE2), thereby mitigating inflammatory responses linked to oxidative stress. nih.gov They also inhibit ROS production and lipid peroxidation, which are key events in oxidative stress-induced cell damage. nih.govnih.gov For instance, in studies using PC12 cells, novel synthetic pyrrole derivatives demonstrated a neuroprotective effect by inhibiting ROS production and lipid peroxidation induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov The presence of a pyrrole ring combined with a hydrazide-hydrazone group has been shown to increase radical scavenging properties. researchgate.net

Mechanistic Basis of Antimicrobial and Antifungal Activity

The pyrrole heterocycle is a key structural motif in many natural and synthetic antimicrobial agents. The mechanism of action for these compounds often involves interference with essential microbial processes.

In terms of antibacterial activity , a primary molecular target for pyrrolamide compounds is DNA gyrase . nih.govmdpi.com This essential bacterial enzyme is responsible for managing DNA topology during replication and transcription. By inhibiting DNA gyrase, these compounds disrupt DNA synthesis, which ultimately leads to bacterial cell death. nih.govmdpi.com Molecular docking studies have helped to visualize the interaction between 1,2,3,4-tetrasubstituted pyrrole derivatives and the active site of bacterial proteins, explaining their inhibitory effects, particularly against Gram-positive bacteria like S. aureus and B. cereus. acgpubs.org Furthermore, some N-arylpyrrole derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor that contributes to persistent infections and antibiotic resistance. nih.gov

Regarding antifungal activity , structure-activity relationship studies have highlighted the importance of specific substituents on the pyrrole scaffold. For example, the incorporation of a 4-hydroxyphenyl ring has been identified as a critical pharmacophoric feature for potent activity against Candida albicans. researchgate.net The presence of halogen atoms and substituents at the para position of aryl rings in 1,5-diarylpyrrole derivatives has also been shown to enhance antifungal activity. nih.gov While the exact molecular mechanism can vary, it is believed that these compounds interfere with fungal cell membrane integrity or essential enzymatic pathways. Phenylpyrrole analogues have demonstrated broad-spectrum fungicidal activities against various phytopathogenic fungi. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

CompoundMicroorganismActivity (Zone of Inhibition in mm)ConcentrationReference
Compound 3c (a pyrrole-thiazole derivative)C. albicans24 mm100 µg/mL researchgate.net
Compound 3d (a pyrrole-thiazole derivative)E. coli20 mm100 µg/mL researchgate.net
Compound Vc (an N-arylpyrrole)MRSAMIC = 4 µg/mLN/A nih.gov
Compound Vc (an N-arylpyrrole)M. phleiMIC = 8 µg/mLN/A nih.gov

Applications in Advanced Materials Science Research

Utilization in Developing Novel Organic Materials

The synthesis of novel organic materials is a cornerstone of modern materials science, and 1-(3,4-dimethylphenyl)-1H-pyrrole serves as a valuable building block in this endeavor. The substitution on the nitrogen atom of the pyrrole (B145914) ring is a key strategy for modifying the properties of the resulting polymers, known as polypyrroles. By introducing the 3,4-dimethylphenyl group, researchers can fine-tune the electronic and physical characteristics of the polymer backbone.

The preparation of polymers from N-substituted pyrroles can be achieved through methods like electrochemical polymerization. This technique allows for the creation of thin, uniform films on electrode surfaces, which is crucial for their integration into electronic devices. The general process involves the oxidation of the monomer to form radical cations, which then couple to form the polymer chain. The presence of the dimethylphenyl substituent influences the polymerization process and the final properties of the material. For instance, N-arylmethylene pyrrole derivatives have been successfully electropolymerized to create new polymer films.

The development of these novel materials is driven by the need for organic alternatives to traditional inorganic materials, offering advantages such as flexibility, lower processing costs, and the ability to be synthesized from bio-based sources. Research into N-substituted pyrroles is foundational for creating a wide array of functional materials with tailored physicochemical properties.

Potential in Electronic Materials and Organic Pigments

The inherent conductivity of polypyrrole and its derivatives makes them prime candidates for applications in electronic materials. The substitution at the N-position of the pyrrole ring with groups like 3,4-dimethylphenyl is a critical design element for creating organic semiconductors. These materials are essential components in the development of flexible and printable electronics.

Polymers derived from N-substituted pyrroles, such as N-phenylpyrrole, can be electropolymerized to form films on conductive surfaces like graphite (B72142) foil. These films exhibit properties that are crucial for organic thin-film transistors (OTFTs) and other electronic devices. The structure of the substituent group directly impacts the electronic properties of the resulting polymer.

Furthermore, the conjugated nature of these polymers gives rise to distinct optical properties, making them suitable for use as organic pigments. The color of these materials can be tuned by modifying the chemical structure of the monomer. For example, polymers based on dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives, which also feature N-substitution, exhibit specific colors and are investigated for their electrochromic properties—the ability to change color upon application of an electrical potential. This property is highly desirable for applications such as smart windows and displays.

Table 1: Research Findings on Related N-Substituted Pyrrole Polymers

Compound Family Application Key Findings
N-phenylpyrrole derivatives Organic Electronics Can be electropolymerized to form films for potential use in organic semiconductors.
Dithieno[3,2-b:2',3'-d]pyrrole (DTP) derivatives Electrochromic Devices Polymers exhibit distinct colors and electrochromic behavior, changing color with applied voltage.

Integration into Conducting Polymers (e.g., Polypyrrole Derivatives) and Bioelectronic Applications

The integration of this compound into conducting polymers is primarily achieved through copolymerization. This process involves polymerizing it with other monomers, such as pyrrole itself, to create materials with intermediate or enhanced properties compared to the individual homopolymers. Copolymerization is a powerful strategy to modify and improve characteristics like conductivity, mechanical strength, and processability.

A key area of application for these materials is in bioelectronics. Conducting polymers like polypyrrole are often biocompatible, making them suitable for use in devices that interface with biological systems, such as biosensors and actuators for soft robotics. The properties of these polymers can be tailored for specific biological applications. For instance, the copolymerization of pyrrole with 3,4-dimethyl-1H-pyrrole has been explored to control the electro-mechanical performance of polypyrrole for applications in bio-actuators and mechanobiology. The substitution pattern on the pyrrole ring, such as the dimethyl groups, can influence properties like crosslinking and electrochemical creep in the resulting polymer network.

These polypyrrole-based materials can serve as electrically addressable substrates for cell and tissue support, or as the active component in biosensors designed to detect specific biological molecules. The ability to functionalize the polymer by choosing specific monomers like this compound is crucial for these advanced applications.

Exploration of Optical and Optoelectronic Properties

The optical and optoelectronic properties of polymers derived from this compound are of significant research interest. The extended π-conjugated system in these polymers allows them to absorb and emit light, and to interact with electric fields, forming the basis of their use in optoelectronic devices.

Research on analogous materials, such as polymers made from other N-aryl substituted pyrroles, provides insight into the expected properties. For example, a polymer synthesized from 4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole was found to have an optical band gap of approximately 2.16 eV in its neutral state. Upon oxidation, new absorption bands appear at lower energies, which is a characteristic feature of conducting polymers and is responsible for their electrochromic behavior. These changes in the electronic absorption spectra are accompanied by visible color transitions.

The specific substituents on the pyrrole ring play a crucial role in tuning these properties. The electron-donating or withdrawing nature of the substituent, as well as its size and shape, can alter the energy levels of the polymer's molecular orbitals, thereby changing its absorption spectrum, emission wavelength, and conductivity. The study of these structure-property relationships is essential for designing new materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.

Table 2: Optical Properties of a Related N-Aryl Pyrrole Polymer

Property Value Condition
Absorption Maximum (λmax) ~460 nm Neutral polymer film

Catalytic Synthesis and Transformations Involving 1 3,4 Dimethylphenyl 1h Pyrrole in Chemical Processes

Development of Homogeneous and Heterogeneous Catalytic Systems for Pyrrole (B145914) Synthesis

The Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for synthesizing N-substituted pyrroles. semanticscholar.orgresearchgate.net The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrrole would typically involve the reaction of 2,5-hexanedione (B30556) with 3,4-dimethylaniline (B50824). The efficiency of this reaction is greatly enhanced by the use of catalysts. Both homogeneous and heterogeneous catalysts have been developed to facilitate this transformation under milder conditions and with higher yields.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. beilstein-journals.org Various solid acid catalysts, including clays (B1170129) and metal oxides, have proven effective in promoting pyrrole synthesis. researchgate.netresearchgate.net For instance, the use of commercially available aluminas has been shown to be effective for the synthesis of N-arylpyrroles. mdpi.com

Catalyst TypeExamplesKey Advantages
HomogeneousBrønsted acids (e.g., acetic acid, p-toluenesulfonic acid), Lewis acids (e.g., FeCl₃)High activity and selectivity
HeterogeneousMetal-Organic Frameworks (MOFs), Clay catalysts (e.g., Montmorillonite (B579905) K-10), Aluminas (e.g., CATAPAL 200)Ease of separation, reusability, often environmentally benign

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their high surface area and tunable acidic sites make them promising catalysts for various organic transformations, including pyrrole synthesis. nih.govresearchgate.net

A zinc-based MOF, Zn₂(OAB), has demonstrated excellent catalytic activity in the Paal-Knorr synthesis of N-substituted pyrroles. researchgate.net For the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole, a structurally related compound to this compound, Zn₂(OAB) achieved a 96% yield in just 16 minutes at 70°C. researchgate.net The high catalytic performance is attributed to the high density of both Lewis acidic Zn sites and functional groups within the MOF structure. researchgate.net This suggests that such MOFs would be highly effective for the synthesis of this compound from 3,4-dimethylaniline and 2,5-hexanedione. The synthesis of other N-(hetero)aryl pyrroles using this method tolerated a range of functional groups, indicating a broad substrate scope. researchgate.net

Zirconium-based MOFs (Zr-MOFs) have also been constructed using pyrrole-based linkers, highlighting the integration of pyrrole moieties within the catalyst structure itself, which can lead to materials with unique properties such as high proton conductivity. acs.orgresearchgate.net

Montmorillonite clays, particularly K-10 and KSF, are widely used as inexpensive, eco-friendly, and efficient heterogeneous catalysts in organic synthesis. rsc.orgjocpr.com These clays possess both Brønsted and Lewis acid sites, which can catalyze a variety of reactions. jocpr.com

The use of montmorillonite K-10 has been reported for the four-component coupling reaction of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkanes to produce highly functionalized pyrroles. researchgate.netrsc.org While this specific reaction leads to more complex pyrrole structures, Fe(III)-montmorillonite has been shown to be an effective catalyst for the simpler Paal-Knorr synthesis under mild conditions. researchgate.net In a model reaction, montmorillonite K-10 (10 mol%) catalyzed the formation of a substituted pyrrole in 70% yield. researchgate.net The catalyst is easily handled, environmentally friendly, and can be recycled multiple times without a significant loss of activity, making it a sustainable option for the production of pyrroles like this compound. researchgate.netrsc.org

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov While typically applied to the transformation of already-formed pyrroles rather than their initial synthesis, it offers a route to chiral pyrrole derivatives.

Enantioselective Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes, catalyzed by chiral amines, is a key example. nih.gov This reaction allows for the introduction of a chiral substituent onto the pyrrole ring. For instance, N-methylpyrrole can be enantioselectively alkylated. nih.gov It is conceivable that this compound could undergo similar enantioselective transformations, such as aza-Friedel-Crafts reactions with imines catalyzed by chiral phosphoric acids, to yield chiral, non-racemic products. researchgate.net The development of organocatalytic methods provides access to enantiopure pyrroles, which are valuable in medicinal chemistry. researchgate.net

Green Chemistry Principles in Catalytic Pyrrole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsemanticscholar.org The catalytic synthesis of pyrroles, including this compound, can be made more environmentally benign by adhering to these principles.

Key aspects of green chemistry in this context include:

Use of Heterogeneous Catalysts: As discussed, catalysts like montmorillonite clays and MOFs are easily recoverable and reusable, which minimizes waste. mdpi.comresearchgate.netrsc.org

Solvent-Free Conditions: The Paal-Knorr reaction can often be carried out without a solvent, which reduces environmental impact and simplifies purification. researchgate.netmdpi.com For example, the synthesis of N-substituted pyrroles using CATAPAL 200 as a catalyst was performed under solvent-free conditions. mdpi.com

Energy Efficiency: Catalysts can lower the activation energy of the reaction, allowing for lower reaction temperatures and shorter reaction times, thus saving energy. researchgate.net

Atom Economy: Reactions like the Paal-Knorr synthesis are inherently atom-economical, as the main byproduct is water.

The use of recyclable catalysts like montmorillonite K-10 and the possibility of performing reactions under solvent-free conditions highlight the alignment of modern pyrrole synthesis with green chemistry principles. researchgate.netrsc.orgscirp.org

Optimization of Catalytic Reaction Conditions and Catalyst Reusability for Pyrrole Production

Optimizing reaction conditions is crucial for developing efficient and economical processes for the synthesis of this compound. This involves screening catalysts, catalyst loading, reaction time, and temperature.

For the synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole, a close analogue of the target compound, various commercially available aluminas were tested. mdpi.com CATAPAL 200 was identified as the superior catalyst, affording the product in 96% yield at 60°C in 45 minutes under solvent-free conditions. mdpi.com A key finding was that a high percentage of Brønsted acid sites in the catalyst favored the formation of the pyrrole ring. mdpi.com

Optimization of Reaction Time for Pyrrole Synthesis Using CATAPAL 200. researchgate.net
Time (min)Yield (%)
3089
4596
6095
12080

Catalyst reusability is a cornerstone of sustainable chemical production. The CATAPAL 200 catalyst was successfully recycled for up to five cycles with only a minor decrease in its catalytic activity. researchgate.netmdpi.com Similarly, montmorillonite K-10 was reused for three cycles in a multicomponent reaction, with yields of 70%, 68%, and 64% respectively, demonstrating its potential for scalable and sustainable pyrrole synthesis. researchgate.net

Reusability of CATAPAL 200 in the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole. researchgate.net
CycleYield (%)
196
295
393
492
590

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Complex 1-(3,4-Dimethylphenyl)-1H-Pyrrole Architectures

The future of medicinal chemistry and materials science relies on the ability to create increasingly complex and tailored molecules. For derivatives of this compound, a key area of future research will be the development of novel, efficient, and highly selective synthetic methodologies. Current synthetic routes, while effective, often face challenges in achieving specific substitution patterns, particularly in creating unsymmetrical, multi-substituted pyrrole (B145914) rings.

Future work will likely focus on:

Regioselective Functionalization: Developing new methods for the highly regioselective synthesis of 3,4-disubstituted 1H-pyrroles is a significant goal. nih.gov One promising strategy employs the ipso-directing property of a trimethylsilyl (B98337) group, which allows for sequential and controlled introduction of different substituents at the 3 and 4 positions of the pyrrole ring. nih.gov Research into the efficacy of various protecting groups on the pyrrole nitrogen, such as the p-toluenesulfonyl group, has shown superiority in facilitating these multi-step syntheses due to their straightforward removal. nih.gov

Catalyst-Controlled Synthesis: Exploring novel catalytic systems to control reaction outcomes is a burgeoning field. Chemodivergent synthesis, where the catalyst dictates the product formed from a common set of reactants, offers a powerful tool for creating diverse pyrrole architectures. acs.org

Complex Scaffold Construction: Inspired by the synthesis of complex heterocyclic systems, future pathways may involve intramolecular cyclization reactions to build fused-ring structures incorporating the this compound core. mdpi.com For example, mechanisms involving nucleophilic attack followed by cyclization and tautomerization have been proposed for creating fused pyrrolo-thiadiazine systems. mdpi.com This approach could lead to the discovery of compounds with unique three-dimensional shapes, which is a sought-after strategy for designing new drug generations with improved physical properties. mdpi.com

Table 1: Comparison of Synthetic Strategies for Substituted Pyrroles

Synthetic StrategyDescriptionKey AdvantageReference
Ipso-Directed IodinationUtilizes a trimethylsilyl group to direct iodination to a specific position on the pyrrole ring, followed by palladium-catalyzed cross-coupling.Allows for highly regioselective and stepwise introduction of different substituents at the 3 and 4 positions. nih.gov
Nucleophilic CyclizationInvolves the reaction of a precursor with a nucleophile (e.g., ammonia) to induce cyclization onto an adjacent cyano group, forming a fused pyrrole ring system.Enables the creation of complex, fused heterocyclic architectures. mdpi.com
Catalyst-Controlled ChemodivergenceThe choice of catalyst directs a common set of starting materials to form different products, such as either pyrroles or other heterocycles.Provides access to diverse molecular scaffolds from the same precursors. acs.org

Advanced Spectroscopic Probes and Imaging Techniques for Real-time Pyrrole Research

Understanding the dynamic behavior of this compound derivatives in biological and material systems requires moving beyond static characterization. While techniques like NMR, HRMS, and single-crystal X-ray diffraction are essential for confirming the structure of newly synthesized compounds, future research will necessitate advanced methods for real-time analysis. mdpi.commdpi.com

Emerging opportunities include:

In-Situ Reaction Monitoring: Applying in-situ spectroscopic techniques (e.g., Raman, IR) to monitor the synthesis of pyrrole derivatives as they occur. This would provide valuable kinetic and mechanistic data to optimize reaction conditions and improve yields.

Fluorescent Probes: Designing derivatives of this compound that possess intrinsic fluorescence. These could be used as probes to visualize cellular uptake, localization within organelles, or binding to biological targets in real-time using confocal microscopy. The inherent chromophores in some complex pyrrole systems suggest this is a feasible direction. mdpi.com

Advanced Surface Analysis: For materials applications, techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are used to evaluate the chemical composition and morphology of polypyrrole films. nih.gov Future work could involve using these methods dynamically to observe film growth, degradation, or interaction with other substances in real-time.

Integration of Artificial Intelligence and Machine Learning in Pyrrole Drug Discovery and Material Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and development of new molecules. nih.govaccscience.com These computational tools can analyze vast datasets to identify patterns and make predictions, drastically reducing the time and cost associated with traditional research and development. mdpi.comresearchgate.net For this compound, AI/ML offers a transformative approach to exploring its chemical space.

Key application areas include:

Target Identification and Druggability Assessment: AI algorithms can analyze multi-omics data to identify novel biological targets for which pyrrole-based compounds might be effective. accscience.comnih.gov Furthermore, ML models can predict the "druggability" of a target, assessing the likelihood that it can be modulated by a small molecule. nih.gov

De Novo Design and Lead Optimization: Generative AI models can design entirely new pyrrole derivatives from scratch with specific desired properties. accscience.com For lead optimization, AI can predict how small structural modifications to the this compound scaffold will affect its efficacy, toxicity, and pharmacokinetic (ADMET) properties, guiding chemists to synthesize only the most promising candidates. nih.govresearchgate.netnih.gov

Material Property Prediction: In material science, AI can predict the electronic, optical, or mechanical properties of novel pyrrole-based polymers or composites. nih.gov This allows for the virtual screening of thousands of potential structures to identify candidates for smart materials without the need for laborious synthesis and testing.

Table 2: Applications of AI/ML in the Pyrrole Development Pipeline

Development PhaseAI/ML ApplicationPotential ImpactReference
Target IdentificationAnalysis of multi-omics and pathway data to find novel protein targets.Uncovering new therapeutic areas for pyrrole scaffolds. accscience.comnih.gov
Hit IdentificationVirtual screening of large compound libraries against a target; activity scoring.Faster and more efficient identification of initial active compounds. mdpi.com
Lead OptimizationPredicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties and binding affinity.Reducing late-stage failures by designing molecules with better drug-like properties. nih.govresearchgate.net
De Novo DesignGenerative models create novel molecular structures with optimized properties.Exploration of uncharted chemical space to find highly innovative drug candidates and materials. accscience.commdpi.com

Mechanistic Studies of Unexplored Biological Targets for Pyrrole Scaffolds

The pyrrole motif is present in numerous clinically important drugs with a wide range of activities, including anticancer and anti-inflammatory properties. mdpi.commdpi.com However, the full biological potential of the this compound scaffold is far from realized. A critical direction for future research is to move beyond known biological targets and explore novel mechanisms of action.

Future research should focus on:

Phenotypic Screening: Employing high-content phenotypic screening to identify compounds that produce a desired effect in cells without a preconceived target. Subsequent target deconvolution can then uncover novel mechanisms and pathways.

Chemoproteomics: Using activity-based protein profiling (ABPP) and related chemoproteomic techniques to identify the direct protein binding partners of this compound derivatives within the native cellular environment.

Elucidating Polypharmacology: Many drugs interact with multiple targets, a phenomenon known as polypharmacology. Future studies should aim to characterize the complete target profile of active pyrrole compounds. AI-driven analysis of drug-target interaction databases can help predict and rationalize these off-target effects, which can be harnessed for therapeutic benefit or mitigated to reduce side effects. mdpi.com

Development of Smart Materials Based on this compound

"Smart materials" are materials that can sense and respond to environmental stimuli in a controlled way. researchgate.net The pyrrole ring is an electron-rich aromatic system, making it an excellent building block for organic semiconducting materials. acs.org This property, combined with the ability to form conductive polymers (polypyrrole), opens up exciting opportunities for developing smart materials based on the this compound structure.

Emerging opportunities in this area include:

Sensors: Pyrrole-based polymers have been investigated for use as gas sensors. mdpi.com By functionalizing the this compound monomer, it may be possible to create polymers with high selectivity and sensitivity for specific analytes, leading to advanced chemical or biological sensors.

Electrochromic Devices: Materials that change color in response to an electric potential have applications in smart windows, displays, and camouflage. The electronic properties of N-aryl pyrroles suggest they could be used to create novel electrochromic polymers with tunable colors and switching speeds.

Biocompatible Coatings: Polypyrrole can be electrochemically deposited onto metallic substrates like titanium to create adherent, conductive, and biocompatible coatings for medical implants. nih.gov These coatings can protect against corrosion and can be further modified with bioactive molecules to improve osseointegration and promote positive interactions with bone tissue. nih.gov The 1-(3,4-dimethylphenyl) substituent could be used to fine-tune the hydrophobicity and electronic properties of such coatings.

Q & A

What are the common synthetic routes for 1-(3,4-dimethylphenyl)-1H-pyrrole, and how can reaction yields be optimized?

Methodological Answer:
Synthesis of this compound typically involves alkylation or coupling reactions. Key strategies include:

  • Alkylation of Pyrrole: Using NaH as a base and methyl iodide (MeI) in THF at 0°C to room temperature (rt) to introduce methyl groups .
  • Suzuki-Miyaura Coupling: Employing Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in dioxane/H₂O at 105°C for aryl group attachment .
  • Multi-Step Purification: Refluxing with chloranil in xylene (25–30 hours), followed by NaOH wash and recrystallization from methanol to isolate the product .

Yield Optimization:

VariableOptimal ConditionYield ImprovementReference
SolventTHF or dioxane/H₂O mixture50% → 75%
CatalystPd(PPh₃)₄Enhanced coupling
Temperature105°C (reflux)Higher purity

Which spectroscopic methods are most effective for confirming the structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • ¹H NMR: Peaks at δ 2.09 ppm (methyl groups) and aromatic protons (δ 6.23–7.35 ppm) confirm substitution patterns .
  • ¹³C NMR: Signals at ~139.6 ppm (quaternary carbons) and 13.04 ppm (methyl carbons) validate the backbone .
  • HRMS: Exact mass determination (e.g., [M]+ calcd. 452.2458 vs. found 452.2402) ensures molecular formula accuracy .
  • IR Spectroscopy: Absorbance at 1493 cm⁻¹ (C=C stretching) and 1337 cm⁻¹ (C-N) supports pyrrole ring integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.